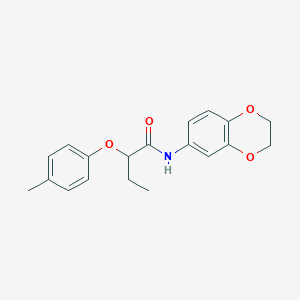
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide is a synthetic compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as BDB and is a member of the amphetamine family of compounds. BDB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
BDB acts by inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in enhanced neurotransmission and a range of physiological effects.
Biochemical and Physiological Effects:
BDB has been found to exhibit a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to enhance mood, increase energy levels, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDB in lab experiments is its ability to selectively target specific neurotransmitters, making it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, BDB is also known to have potential neurotoxic effects, which can limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on BDB. One area of interest is the development of novel therapeutic agents based on the structure of BDB. Another area of interest is the study of the long-term effects of BDB on the brain and other physiological systems. Additionally, further research is needed to fully understand the potential neurotoxic effects of BDB and to develop strategies for minimizing these effects.
Aplicaciones Científicas De Investigación
BDB has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, including the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. BDB has also been found to have potential anti-inflammatory and antioxidant effects.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-16(24-15-7-4-13(2)5-8-15)19(21)20-14-6-9-17-18(12-14)23-11-10-22-17/h4-9,12,16H,3,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUBCEZMDXUEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



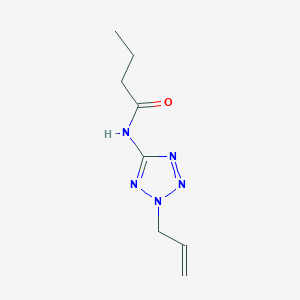

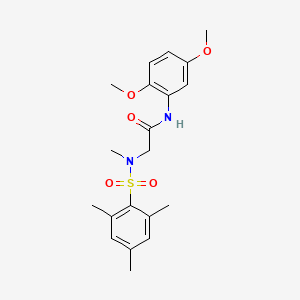

![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
![4-{5-[2-cyano-2-(4-nitrophenyl)vinyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B4768418.png)
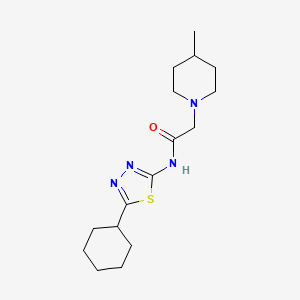
![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)
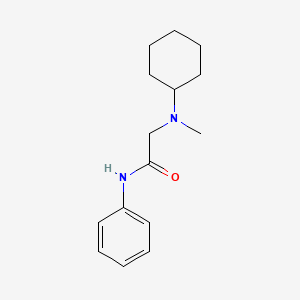
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4768458.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4768484.png)
